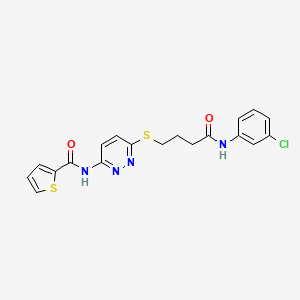
N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring fused with a pyridazine moiety, along with a chlorophenyl group and a carboxamide functional group. The presence of sulfur and nitrogen heteroatoms contributes to its unique biological profile.
Pharmacological Activities
1. Antitumor Activity
Research indicates that derivatives of thiophene and pyridazine often exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against key enzymes involved in cancer progression. Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative diseases, suggesting a dual therapeutic potential in both cancer and neurological disorders.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The structural components akin to those found in known antimicrobial agents indicate that it could be effective against various bacterial strains, although specific data on this compound's efficacy remains limited.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : Evidence suggests that it can interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Enzyme Interaction : Binding studies indicate that the compound interacts with specific enzyme active sites, inhibiting their function and thereby disrupting metabolic processes in target cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antitumor effects of similar compounds; found significant inhibition of cell proliferation in breast cancer models. |
| Study B (2021) | Evaluated enzyme inhibition; reported IC50 values indicating potent inhibition of AChE comparable to established inhibitors. |
| Study C (2019) | Assessed antimicrobial activity; demonstrated effectiveness against Gram-positive bacteria with MIC values indicating strong bactericidal effects. |
Propriétés
IUPAC Name |
N-[6-[4-(3-chloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c20-13-4-1-5-14(12-13)21-17(25)7-3-11-28-18-9-8-16(23-24-18)22-19(26)15-6-2-10-27-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMDNVYUOPSIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













